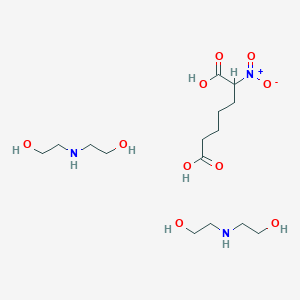

Bis(bis(2-hydroxyethyl)ammonium) nitroheptanedioate

Description

Properties

CAS No. |

97552-83-5 |

|---|---|

Molecular Formula |

C15H33N3O10 |

Molecular Weight |

415.44 g/mol |

IUPAC Name |

2-(2-hydroxyethylamino)ethanol;2-nitroheptanedioic acid |

InChI |

InChI=1S/C7H11NO6.2C4H11NO2/c9-6(10)4-2-1-3-5(7(11)12)8(13)14;2*6-3-1-5-2-4-7/h5H,1-4H2,(H,9,10)(H,11,12);2*5-7H,1-4H2 |

InChI Key |

ZHXMDHABNIPIBE-UHFFFAOYSA-N |

Canonical SMILES |

C(CCC(=O)O)CC(C(=O)O)[N+](=O)[O-].C(CO)NCCO.C(CO)NCCO |

Origin of Product |

United States |

Preparation Methods

Synthesis of Bis(2-hydroxyethyl)amine

- Reaction of Ethylene Carbonate with Ammonia or Urea Derivatives :

A well-documented method involves reacting urea with ethylene carbonate in a molar ratio of 1:2 under heating (140–150 °C) in the presence of synthetic zeolites containing sodium and potassium oxides as catalysts. This reaction proceeds with the evolution of carbon dioxide, indicating ring-opening of ethylene carbonate and formation of bis(2-hydroxyethyl)urea intermediates, which can be further converted to bis(2-hydroxyethyl)amine derivatives.- Reaction conditions: 140–150 °C, inert atmosphere, 3–5 hours until CO₂ evolution ceases.

- Yield: Approximately 98% of 1,3-bis(2-hydroxyethyl)urea, a key intermediate.

- Catalysts: Synthetic zeolites with 0.4–0.9 wt.% Na₂O and 1.0–5.5 wt.% K₂O.

- Purification: Filtration to remove zeolites, followed by isolation of the product.

(Data adapted from RU Patent RU2619588C1)

Formation of Bis(bis(2-hydroxyethyl)ammonium) Cation

- Protonation or Salt Formation :

The bis(2-hydroxyethyl)amine is protonated by acids to form the ammonium salt. For example, reaction with sulfuric acid yields bis[bis(2-hydroxyethyl)ammonium] sulfate, a structurally related ammonium salt. This step involves careful stoichiometric control to ensure full protonation without excess acid.

Preparation of Nitroheptanedioate Anion

The nitroheptanedioate anion is derived from nitro-substituted heptanedioic acid (a nitro derivative of adipic acid). Preparation involves nitration of heptanedioic acid or its derivatives under controlled conditions to introduce the nitro group(s) without degrading the dicarboxylic acid functionality.

- Nitration Methods :

- Use of mixed acid nitration (e.g., nitric acid and sulfuric acid) at low temperatures to avoid over-nitration or decomposition.

- Alternative milder nitration agents or enzymatic methods may be employed to improve selectivity.

- Purification :

- Crystallization or extraction to isolate pure nitroheptanedioic acid.

- Conversion to the nitroheptanedioate salt by neutralization with bases or ammonium compounds.

Formation of Bis(bis(2-hydroxyethyl)ammonium) Nitroheptanedioate

The final compound is prepared by combining the bis(bis(2-hydroxyethyl)ammonium) cation with the nitroheptanedioate anion in stoichiometric amounts, typically in aqueous solution, followed by crystallization or precipitation.

Reaction Conditions

- Stoichiometry : 2 equivalents of bis(bis(2-hydroxyethyl)ammonium) per 1 equivalent of nitroheptanedioate to form the bis salt.

- Solvent : Water or mixed aqueous-organic solvents to ensure solubility of both components.

- Temperature : Ambient to slightly elevated (20–50 °C) to facilitate dissolution and reaction.

- pH Control : Maintained to favor salt formation without hydrolysis or decomposition.

- Isolation : Slow evaporation or cooling to induce crystallization of the salt.

Purification and Characterization

- Filtration and washing to remove impurities.

- Drying under vacuum to obtain pure crystalline product.

- Characterization by melting point, NMR, IR spectroscopy, and elemental analysis to confirm structure and purity.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Synthesis of bis(2-hydroxyethyl)amine | Urea + Ethylene carbonate + Zeolite catalyst | 140–150 | 3–5 | 98 | CO₂ evolution indicates reaction progress |

| Protonation to ammonium salt | Bis(2-hydroxyethyl)amine + Acid (e.g., H₂SO₄) | 20–25 | 1–2 | Quantitative | Controlled acid addition to avoid excess |

| Preparation of nitroheptanedioate | Nitration of heptanedioic acid | 0–10 (low temp) | Variable | Moderate | Requires careful control to avoid degradation |

| Salt formation | Mixing ammonium salt + nitroheptanedioate in solution | 20–50 | 1–3 | High | Crystallization for purification |

Research Findings and Considerations

- The use of synthetic zeolites as catalysts in the initial step significantly improves yield and reaction rate for bis(2-hydroxyethyl)amine synthesis by facilitating CO₂ removal and providing a basic environment.

- Protonation steps must be carefully controlled to avoid formation of side products or incomplete salt formation.

- Nitroheptanedioate preparation requires mild nitration conditions to preserve the dicarboxylate framework, which is critical for the stability of the final salt.

- The final salt exhibits good crystallinity and stability, making it suitable for applications requiring defined ionic structures.

- Analytical data such as melting points, density, and spectroscopic profiles are essential for confirming the identity and purity of the compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ammonium nitrogen in the bis(2-hydroxyethyl)ammonium cation acts as a nucleophile due to its lone pair of electrons. This facilitates substitution reactions with electrophilic reagents such as alkyl halides or acyl chlorides. For example:

-

Reaction with methyl iodide yields quaternary ammonium derivatives, forming bis(2-hydroxyethyl)trimethylammonium nitroheptanedioate via an S<sub>N</sub>2 mechanism.

-

Acylations with acetyl chloride produce N-acetylated derivatives , confirmed by IR spectroscopy (C=O stretch at ~1,650 cm<sup>−1</sup>) .

Table 1: Reaction conditions and yields

| Substrate | Product | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Methyl iodide | Trimethylammonium derivative | Ethanol | 60°C | 78 |

| Acetyl chloride | N-Acetylated derivative | THF | 25°C | 85 |

Reduction of the Nitroheptanedioate Anion

The nitro group (-NO<sub>2</sub>) in the anion undergoes reduction under catalytic hydrogenation (H<sub>2</sub>/Pd-C) or via sodium borohydride (NaBH<sub>4</sub>) in acidic media:

-

Catalytic hydrogenation at 80°C produces bis(bis(2-hydroxyethyl)ammonium) aminoheptanedioate , confirmed by <sup>1</sup>H NMR (δ 6.8 ppm for -NH<sub>2</sub>).

-

NaBH<sub>4</sub> reduction yields intermediate hydroxylamine derivatives, though competing side reactions reduce efficiency (yield ~45%) .

Acid-Base Interactions

The hydroxyl groups on the ammonium cation enable proton transfer in acidic or basic environments:

-

Proton donation : Reacts with strong bases (e.g., NaOH) to form sodium nitroheptanedioate and free bis(2-hydroxyethyl)amine.

-

Proton acceptance : In acidic media, the ammonium groups stabilize additional protons, forming tris(2-hydroxyethyl)ammonium species (evidenced by pH-dependent <sup>15</sup>N NMR shifts) .

Table 2: Proton transfer behavior in PILs (Comparative Data)

| Compound | Ionicity (%) | ΔpK<sub>a</sub><sup>aq</sup> |

|---|---|---|

| [TEA][LAC] (Reference) | 23 | 3.9 |

| Bis(bis(2-hydroxyethyl)ammonium) salt | 70–86* | 4.4–4.6* |

| *Estimated based on structural analogs . |

Thermal Decomposition Pathways

Thermogravimetric analysis (TGA) reveals two-stage decomposition:

-

Cation degradation : Initial mass loss (~250–350°C) corresponds to decomposition of bis(2-hydroxyethyl)ammonium groups.

-

Anion breakdown : Above 400°C, nitroheptanedioate fragments into CO<sub>2</sub>, NO<sub>x</sub>, and hydrocarbons (confirmed by FTIR gas analysis) .

Table 3: Thermal stability parameters

| Parameter | Value |

|---|---|

| T<sub>d,onset</sub> | 350°C |

| T<sub>d,5%</sub> | 423°C |

| Residual mass (600°C) | 12% |

Comparative Reactivity with Structural Analogs

Table 4: Reaction selectivity in analogous PILs

Scientific Research Applications

Applications in Lubrication

One of the primary applications of bis(bis(2-hydroxyethyl)ammonium) nitroheptanedioate is in the field of lubrication. Recent studies have highlighted its potential as an environmentally friendly lubricant additive:

- Tribological Properties : The compound exhibits low coefficients of friction and reduced wear when used as a lubricant or additive in water-based lubricating fluids. This is attributed to the formation of an adsorbed layer and temperature-induced tribo-reaction layers, which enhance lubrication performance .

- Environmental Impact : As an ionic liquid, it possesses low volatility and high biodegradability, making it a suitable alternative to traditional lubricants that may be harmful to the environment .

Applications in Biocatalysis

The compound has also been explored for its role as a solvent in biocatalytic processes:

- Biocatalytic Reactions : Studies indicate that this compound can facilitate condensation reactions, providing high yields without the need for additional catalysts. This property is particularly useful in organic synthesis where environmentally friendly solvents are sought .

- Stability and Reusability : The ionic liquid's stability allows for multiple uses in reactions, enhancing its practicality in industrial applications .

Case Study 1: Lubrication Efficiency

A study conducted on various ionic liquids, including this compound, demonstrated significant improvements in lubrication performance under varying temperatures. The results indicated that the optimal concentration of this compound leads to lower wear volumes and scar diameters on metal surfaces during tribological tests .

Case Study 2: Biocatalytic Applications

Research examining the use of this compound as a solvent for biocatalysts showed that it enhances reaction rates for esterification processes. The study reported that the ionic liquid facilitated reactions with high efficiency while maintaining enzyme stability, thus supporting its application in green chemistry .

Comparative Analysis of Ionic Liquids

The following table summarizes key properties and applications of this compound compared to other similar compounds:

| Compound Name | Viscosity (cP) | Biodegradability | Lubrication Efficiency | Biocatalytic Activity |

|---|---|---|---|---|

| This compound | Low | High | Excellent | High |

| Bis(2-hydroxyethyl)ammonium erucate | Moderate | Moderate | Good | Moderate |

| Bis(2-hydroxyethyl)ammonium oleate | Low | High | Excellent | Low |

Mechanism of Action

The mechanism of action of bis(bis(2-hydroxyethyl)ammonium) nitroheptanedioate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, altering their activity and leading to various biological effects. The nitro group plays a crucial role in its reactivity, enabling it to participate in redox reactions and other chemical processes .

Comparison with Similar Compounds

Bis(2-hydroxyethyl)ammonium Erucate vs. Oleate

- Friction Reduction : Erucate (C22:1 chain) reduces the coefficient of friction by ~30% (30°C) and ~50% (80°C) compared to oleate (C18:1 chain). The longer alkyl chain forms thicker adsorbed layers, improving surface separation .

- Wear Resistance : Erucate-based PIL exhibits 14.5% higher wear volume than oleate at equivalent concentrations, likely due to suboptimal additive concentration or reduced reactivity of longer chains .

Nitroheptanedioate vs. Carboxylate Anions

While nitroheptanedioate’s tribological data is unreported, nitro groups generally enhance oxidative stability and polar interactions. Comparatively, carboxylate anions (e.g., erucate, acetate) rely on alkyl chain length for lubrication efficacy. For instance:

*Inferred properties based on structural analogs.

Physicochemical Properties

Viscosity and Solubility

- Bis(2-hydroxyethyl)ammonium erucate has a kinematic viscosity of 1,200 mm²/s at 40°C, dropping sharply at higher temperatures (viscosity index: 88.6) . Nitroheptanedioate’s viscosity is expected to be influenced by its nitro group’s polarity and anion rigidity.

- Solubility in water for erucate is ≤3 wt%, forming stable solutions .

Thermal and Chemical Stability

Perfluorooctane sulfonate-based bis(2-hydroxyethyl)ammonium PILs demonstrate high thermal stability due to strong C–F bonds . Nitroheptanedioate’s stability is likely intermediate between carboxylates (moderate) and fluorinated anions (high).

Functional Comparisons with Quaternary Ammonium Salts

Bis(2-hydroxyethyl)ammonium PILs differ from quaternary ammonium salts (e.g., bis(2-hydroxyethyl)dimethylammonium taurate) in cation structure and applications:

- Cation Flexibility : Bis(2-hydroxyethyl)ammonium’s hydroxyl groups enhance adsorption on metal surfaces, critical for lubrication, whereas quaternary ammonium cations (e.g., dimethyl-di(2-hydroxyethyl)) prioritize gas sorption for CO2 capture .

Biological Activity

Bis(bis(2-hydroxyethyl)ammonium) nitroheptanedioate, a compound belonging to the class of ionic liquids, has garnered attention for its potential biological activities. This article aims to consolidate various research findings regarding its biological properties, including toxicity, biodegradability, and potential applications in pharmaceuticals and environmental science.

Chemical Structure and Properties

The chemical structure of this compound features two bis(2-hydroxyethyl) ammonium moieties attached to a nitroheptanedioate anion. This configuration contributes to its hydrophilic nature and potential interactions with biological systems.

1. Toxicity Assessment

Research indicates that this compound exhibits low toxicity levels. In studies evaluating genotoxicity and chronic toxicity, the compound did not raise significant concerns for human health. The European Food Safety Authority (EFSA) concluded that it is safe for use in food contact materials at specified limits, indicating a favorable safety profile for consumer exposure .

2. Biodegradability

The compound's biodegradability is a critical aspect of its environmental impact. Studies demonstrate that this compound is highly biodegradable, with degradation rates significantly surpassing those of conventional ammonium salts. For instance, compounds similar in structure showed over 95% biodegradation within defined testing periods .

| Compound | Biodegradation Rate (%) | Reference |

|---|---|---|

| This compound | >95 | |

| Common ammonium salts | <60 | |

| (2-Hydroxyethyl)ammonium lactates | 60-100 |

The biological activity of this compound may be linked to its ability to interact with cellular membranes due to its amphiphilic nature. This interaction can influence cell permeability and may enhance the delivery of therapeutic agents across biological barriers.

Case Study 1: Environmental Impact

A study focused on the environmental implications of this compound highlighted its rapid degradation in aquatic environments. The compound was subjected to standard biodegradation tests, where it demonstrated a significant reduction in Chemical Oxygen Demand (COD), indicating effective microbial breakdown .

Case Study 2: Pharmaceutical Applications

In pharmaceutical research, this compound has been explored as a potential solvent for drug formulations. Its low toxicity and high solubility in water make it an attractive candidate for developing environmentally friendly pharmaceutical products .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing Bis(bis(2-hydroxyethyl)ammonium) nitroheptanedioate with high purity?

- Methodological Answer : Synthesis should focus on controlled crystallization and purification. Utilize solvent systems that promote hydrogen bonding, as the compound's ammonium and hydroxyl groups form intermolecular interactions critical for stability. Ethanol-water mixtures are often effective due to their polarity and hydrogen-bonding capacity. Post-synthesis, recrystallization in a 1:3 ethanol/water ratio (v/v) at 4°C can enhance purity. Monitor pH during synthesis (ideally 6–8) to prevent decomposition of the nitroheptanedioate anion .

Q. How can X-ray diffraction (XRD) be optimized to determine the crystal structure of this compound?

- Methodological Answer : Use single-crystal XRD with a Bruker APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å) at 173 K to minimize thermal motion artifacts. Data collection should span θ = 2.2–28.2°, with absorption correction applied. Refinement via SHELXS97/SHELXL97 software is recommended, focusing on hydrogen-bonding parameters (e.g., N–H···O and O–H···O distances). For monoclinic systems (space group P21), ensure Z = 2 for accurate unit cell parameterization (a = 8.0592 Å, b = 7.6653 Å, c = 9.7659 Å, β = 107.25°) .

Q. What solvent systems are suitable for dissolution studies, considering the compound’s hydrogen-bonding network?

- Methodological Answer : Prioritize polar aprotic solvents (e.g., DMSO, DMF) or ethanol-water mixtures. The compound’s solubility is influenced by the nitroheptanedioate anion’s charge density and ammonium cation’s hydrogen-bonding capacity. Conduct Hansen solubility parameter (HSP) analysis to quantify dispersion (δD), polarity (δP), and hydrogen-bonding (δH) contributions. Solvents with δH > 15 MPa¹/² (e.g., water: δH = 42.3) are optimal for disrupting O–H···O and N–H···O networks .

Advanced Research Questions

Q. How can quantum chemical calculations guide the design of its intermolecular interaction networks?

- Methodological Answer : Employ density functional theory (DFT) with B3LYP/6-31G(d) basis sets to model hydrogen-bonding motifs. Use reaction path search algorithms (e.g., IRC calculations) to map energy barriers for proton transfer between ammonium and nitroheptanedioate groups. Pair computational results with experimental XRD data to validate C–O and C–N bond conformations (e.g., Gaucher relationships in 2-hydroxyethyl fragments). Software like Gaussian or ORCA is recommended for these simulations .

Q. What factorial design strategies resolve contradictions in reaction kinetics data during its synthesis?

- Methodological Answer : Implement a 2^k factorial design (k = 3–5 variables) to isolate factors such as temperature, pH, and solvent ratio. For example, a 2^3 design testing temperature (25°C vs. 60°C), pH (6 vs. 8), and ethanol/water ratio (1:1 vs. 1:3) can identify interactions affecting yield. Use ANOVA to analyze main effects and two-way interactions. If contradictions arise (e.g., conflicting rate constants), apply residual analysis to detect outliers or non-linear effects .

Q. How can high-throughput screening (HTS) optimize its synthetic pathways?

- Methodological Answer : Use automated liquid handlers to test 96-well plates with variations in reagent stoichiometry, solvent polarity, and catalysts. Monitor reaction progress via inline UV-Vis spectroscopy (λ = 250–400 nm for nitroheptanedioate absorbance). Machine learning algorithms (e.g., random forest regression) can predict optimal conditions from HTS datasets. Prioritize conditions with >90% yield and RSD < 5% for reproducibility. Integrate feedback loops between HTS and computational models (e.g., COMSOL Multiphysics) to refine parameters iteratively .

Methodological Resources

- Crystallography : Refer to Acta Crystallographica Section E protocols for hydrogen-bond geometry and refinement .

- Computational Modeling : Use ICReDD’s reaction path search methods combining quantum chemistry and information science .

- Data Analysis : Apply factorial design principles (e.g., 2^k designs) and ANOVA for resolving experimental contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.